Methyl 2-morpholin-4-ylbenzoate
Description
Contextualizing Methyl 2-morpholin-4-ylbenzoate within Contemporary Organic and Medicinal Chemistry
This compound is a synthetic organic compound featuring a benzoate (B1203000) core structure where a morpholine (B109124) ring is attached at the second position of the benzene (B151609) ring. a2bchem.comaablocks.comchem960.com The morpholine moiety is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties and biological activity. chemicalbook.com Similarly, the benzoate ester functional group is a common feature in a wide array of pharmacologically active molecules. cymitquimica.com
The specific substitution pattern of this compound, with the morpholine group at the ortho position to the methyl ester, presents a unique spatial and electronic arrangement that could influence its reactivity and interaction with biological targets. While extensive research on the specific applications of this compound is not widely available in peer-reviewed literature, its structural components suggest its potential as a valuable building block in the synthesis of more complex molecules. The presence of the tertiary amine in the morpholine ring and the ester group provides two key sites for further chemical transformations, making it a potentially versatile intermediate in organic synthesis.
Interdisciplinary Relevance of Morpholine-Substituted Benzoate Esters in Chemical Biology
The field of chemical biology seeks to understand and manipulate biological systems using chemical tools. Morpholine-substituted compounds have been explored for their potential to interact with various biological systems, including enzymes and receptors. chemicalbook.com The incorporation of the morpholine ring can improve aqueous solubility and metabolic stability, which are desirable properties for chemical probes and potential therapeutic agents.
While specific studies on the chemical biology applications of this compound are limited, the broader class of morpholine-substituted benzoate esters holds potential as a source of novel chemical probes. The systematic exploration of their structure-activity relationships could lead to the discovery of molecules with specific biological functions. The investigation of such compounds could provide insights into cellular processes and disease mechanisms.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 223560-37-0 | a2bchem.comaablocks.comchem960.com |
| Molecular Formula | C₁₂H₁₅NO₃ | a2bchem.comchem960.com |
| Molecular Weight | 221.25 g/mol | a2bchem.comchem960.com |
| MDL Number | MFCD06203763 | a2bchem.comchem960.com |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-morpholin-4-ylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-12(14)10-4-2-3-5-11(10)13-6-8-16-9-7-13/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWHGJCMQIPDKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 Morpholin 4 Ylbenzoate and Analogues
Esterification Approaches to Benzoate (B1203000) Core Formation
The creation of the methyl ester functionality on the benzoic acid backbone is a fundamental step in the synthesis. This is typically achieved through esterification reactions, which fall under the broad category of nucleophilic acyl substitutions.
Nucleophilic Acyl Substitution Mechanisms in Methyl Ester Synthesis
A widely used method for this transformation is the Fischer-Speier esterification . This equilibrium-controlled reaction involves heating the carboxylic acid (e.g., 2-aminobenzoic acid or a halogenated precursor) with an excess of methanol (B129727) in the presence of an acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). chemguide.co.ukmasterorganicchemistry.commasterorganicchemistry.com The acid catalyst serves two main purposes: it protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic alcohol, and it facilitates the departure of water as a leaving group. masterorganicchemistry.commasterorganicchemistry.com The mechanism proceeds through several reversible steps: protonation of the carbonyl, nucleophilic attack by methanol, proton transfer, and elimination of a water molecule to form the ester. masterorganicchemistry.com
Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride . Reacting 2-substituted benzoyl chloride with methanol or sodium methoxide (B1231860) readily yields the corresponding methyl benzoate. libretexts.orgpearson.com This method is often faster and not reversible but requires an extra step to prepare the acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.comyoutube.com Other methods, like the Steglich esterification, use coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to facilitate ester formation under mild conditions, which is particularly useful for acid-sensitive substrates. organic-chemistry.org
Influence of Steric Hindrance on Esterification Pathways (e.g., BAc2 vs. BAl2 Mechanisms)
The mechanism of esterification can be significantly influenced by steric hindrance, particularly from bulky substituents at the ortho position of the benzoate ring. The most common pathway for acid-catalyzed esterification is the bimolecular acyl-oxygen cleavage mechanism, designated BAc2 . In this mechanism, the alcohol (nucleophile) attacks the carbonyl carbon, leading to the cleavage of the bond between the acyl group and the hydroxyl oxygen. msu.edulibretexts.org
However, when significant steric hindrance is present around the carbonyl group, as with two bulky ortho-substituents, the BAc2 pathway can be slowed dramatically. cdnsciencepub.com Under these conditions, an alternative mechanism, the bimolecular alkyl-oxygen cleavage pathway (BAl2 ), may become competitive or even predominate. cdnsciencepub.com In the BAl2 mechanism, the protonated carboxylic acid is attacked by the nucleophile at the alkyl group of the alcohol, or in the case of hydrolysis, a nucleophile attacks the methyl group of the ester. This pathway is essentially an Sₙ2 reaction where the carboxylate acts as the leaving group. While the BAl2 mechanism is intrinsically less favorable than the BAc2 pathway, its occurrence becomes more likely when the BAc2 route is severely impeded by steric factors. cdnsciencepub.com For the synthesis of methyl 2-morpholin-4-ylbenzoate, the morpholine (B109124) group at the ortho position provides some steric bulk, but it is generally not considered extreme enough to completely halt the BAc2 mechanism, which remains the predominant pathway.
Morpholine Ring Integration Strategies
Attaching the morpholine moiety to the 2-position of the methyl benzoate ring is a critical C-N bond-forming step. Several strategies exist, ranging from direct coupling reactions to multi-step sequences.
Direct Amination and Coupling Reactions
The most efficient and widely used method for forming an aryl-nitrogen bond with a secondary amine like morpholine is the Buchwald-Hartwig amination . wikipedia.orgrsc.org This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and tolerance for various functional groups. wikipedia.orgacsgcipr.org The reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgyoutube.com
For the synthesis of this compound, a typical starting material would be methyl 2-bromobenzoate (B1222928) or methyl 2-chlorobenzoate. The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium amide complex, and finally, reductive elimination to yield the desired N-aryl amine (the product) and regenerate the Pd(0) catalyst. youtube.comlibretexts.org The choice of ligand, often a bulky, electron-rich phosphine like XPhos or SPhos, is crucial for the reaction's efficiency. youtube.com
| Reaction | Reactants | Catalyst/Reagents | Description |
| Buchwald-Hartwig Amination | Methyl 2-halobenzoate, Morpholine | Pd catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., XPhos), Base (e.g., NaOtBu) | A palladium-catalyzed cross-coupling reaction for the direct formation of the C-N bond between the aromatic ring and the morpholine nitrogen. wikipedia.orgrsc.org |
| Direct Amination | Benzylic Pinacol Boronates, Aminoazanium | Cesium Carbonate | A method for stereospecific amination of boronates, which could be adapted for aryl systems. researchgate.net |
Multi-step Cyclization and Derivatization Routes
While direct coupling is often preferred, multi-step sequences provide alternative pathways. These routes typically involve building the morpholine ring from a precursor already attached to the benzoate structure or modifying a pre-existing functional group.
One approach involves starting with methyl 2-aminobenzoate (B8764639) (methyl anthranilate). The amino group can be derivatized through alkylation with two 2-carbon units that can subsequently be cyclized. For instance, reaction with two equivalents of a reagent like 2-bromoethanol (B42945) followed by an intramolecular Williamson ether synthesis could, in principle, form the morpholine ring. A more common laboratory approach involves the reaction of the amine with bis(2-chloroethyl) ether under basic conditions to form the N-aryl morpholine.
Another strategy involves the synthesis of morpholine derivatives through the electrophile-induced ring closure of precursors like 2-(allyloxymethyl)aziridines, which can yield cis-3,5-disubstituted morpholines. nih.gov While not a direct route to the title compound, such methods highlight the synthetic flexibility in constructing the morpholine heterocycle, which can then be attached to an aromatic system. The synthesis of morpholine-2,5-diones from amino acids via N-(α-haloacyl)-α-amino acid (ANX) intermediates followed by cyclization is another documented multi-step process for forming a morpholine-related ring structure. nih.gov
Reductive Amination Protocols for Morpholine Attachment
Reductive amination is a powerful method for forming C-N bonds by converting a carbonyl group to an amine via an imine or iminium ion intermediate. wikipedia.orgmasterorganicchemistry.com To apply this to the synthesis of this compound, one would need a precursor such as methyl 2-formylbenzoate.
The reaction involves the condensation of the aldehyde (methyl 2-formylbenzoate) with morpholine to form an iminium ion, which is then reduced in situ to the target amine. masterorganicchemistry.comyoutube.com The reaction is typically carried out in a one-pot procedure under weakly acidic conditions to facilitate iminium ion formation. wikipedia.org A key advantage of this method is the use of mild reducing agents that selectively reduce the iminium ion in the presence of the starting carbonyl group. Common reagents for this purpose include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comharvard.edu Sodium triacetoxyborohydride is often preferred due to its high selectivity, mildness, and the avoidance of toxic cyanide byproducts. harvard.edu This protocol is highly versatile and tolerates a wide range of functional groups. harvard.eduorganic-chemistry.org
| Method | Starting Carbonyl | Amine | Reducing Agent | Key Intermediate |
| Reductive Amination | Aldehyde or Ketone | Primary or Secondary Amine | NaBH(OAc)₃, NaBH₃CN, or H₂/Catalyst | Imine or Iminium Ion |
Advanced Synthetic Techniques for Ortho-Substituted Benzoate Esters
The creation of ortho-substituted benzoate esters, a key structural feature of this compound, often requires advanced synthetic strategies to overcome challenges related to steric hindrance and to ensure precise placement of the substituent. adelaide.edu.au Modern organic synthesis has moved towards powerful catalytic systems that offer efficiency, mild reaction conditions, and high selectivity. adelaide.edu.au
One prominent technique is the palladium-catalyzed reaction, which has been successfully employed for preparing morpholine benzoate compounds. A notable method involves the reaction of methyl 2-trifluoromethanesulfonyloxybenzoate with a morpholine benzoate methyl ester and an olefin compound. google.com This process is facilitated by a palladium catalyst system, often using Pd2(dba)3, in conjunction with a ligand such as Mephos, a base like potassium carbonate, and norbornene (NBE) as a promoter. google.com The reaction proceeds under an inert atmosphere at temperatures ranging from 60 to 120°C. google.com This approach is advantageous as it avoids the reliance on iodine leaving groups and utilizes readily available starting materials. google.com
The versatility of this palladium-catalyzed method is demonstrated by its compatibility with various olefin compounds, allowing for the introduction of diverse substituents at the ortho position.
Table 1: Palladium-Catalyzed Synthesis of Morpholine Benzoate Derivatives google.com
| Starting Olefin | Base | Catalyst System | Temperature | Reaction Time | Yield |
|---|---|---|---|---|---|
| Styrene | K₂CO₃ | Pd₂(dba)₃ / Mephos / NBE | 100°C | 8 hours | 74% |
| 4-Chlorostyrene | K₂CO₃ | Pd₂(dba)₃ / Mephos / NBE | 100°C | 8 hours | 78% |
| 4-Methoxystyrene | K₂CO₃ | Pd₂(dba)₃ / Mephos / NBE | 100°C | 8 hours | 74% |
Synthetic Routes to Related Morpholine-Containing Benzoate Derivatives
The core morpholine-benzoate structure can be elaborated with various heterocyclic and aromatic systems to generate a wide range of analogues. The synthetic routes to these derivatives often involve multi-step sequences tailored to the specific target scaffold.
The incorporation of fluorine into organic molecules can significantly modulate their properties. Synthetic routes to fluorinated methyl benzoate analogues containing a morpholine moiety can be achieved using the previously mentioned palladium-catalyzed cross-coupling reaction. By selecting a fluorophenyl-containing olefin, such as 4-fluorostyrene, as a reactant, a fluorophenyl group can be installed at the ortho position of the benzoate ester. google.com The general strategy allows for the synthesis of various fluorinated derivatives by altering the substitution pattern on the aromatic olefin. google.comchemrxiv.org
The synthesis of benzoate esters bearing a thiophene (B33073) substituent and a morpholine ring can be accomplished through several routes. One approach involves building a thiophene-containing scaffold and subsequently coupling it with a morpholine unit. For instance, a series of 2-(thiophen-2-yl)dihydroquinolines can be synthesized from 2-acetyl thiophene in a six-step sequence. nih.gov Key transformations include the Bohlmann-Rahtz and Vilsmeier-Haack-Arnold reactions. The resulting thiophenyl-dihydroquinoline structure is then functionalized to allow for coupling with morpholine, yielding the final products. nih.gov
Another strategy focuses on creating morpholine-thiophene hybrid thiosemicarbazones. This method involves the condensation reaction of N-(2-morpholinoethyl)hydrazinecarbothioamide with a substituted thiophene-2-carbaldehyde. frontiersin.org The reaction is typically refluxed in ethanol (B145695) with a catalytic amount of glacial acetic acid to yield the target hybrid molecules. frontiersin.org
Conjugating a naphthalene (B1677914) moiety to a morpholine-benzoate structure creates large, polycyclic systems. The palladium-catalyzed synthesis described for ortho-substituted benzoates is directly applicable here, with the patent specifically noting that a naphthyl group can be introduced as the 'R' substituent. google.com More general strategies for synthesizing naphthalene derivatives, which could be adapted for these conjugates, include the nitrogen-to-carbon transmutation of isoquinolines using a phosphonium (B103445) ylide as the carbon source. nih.gov This method involves a ring-opening, 6π-electrocyclization, and elimination cascade to form the naphthalene ring system. nih.gov Libraries of naphthalene-linked conjugates have been synthesized and evaluated for various applications. nih.gov
The synthesis of molecules containing both pyrimidine (B1678525) and morpholine moieties often relies on nucleophilic aromatic substitution. A common pathway involves reacting a halogenated pyrimidine intermediate with morpholine. nih.gov For example, new pyrimidine-morpholine hybrids have been synthesized through a two-step process. First, various benzyl (B1604629) bromides are reacted with 3-methyl-6-chlorouracil. The resulting benzylated pyrimidine intermediate is then treated with morpholine in a basic medium (e.g., triethylamine (B128534) and potassium carbonate) under reflux conditions to substitute the chlorine atom with the morpholine ring. nih.gov This general approach can be adapted to precursors containing a benzoate ester to create the desired linked scaffolds. nih.govnih.gov
Table 2: Two-Step Synthesis of Pyrimidine-Morpholine Hybrids nih.gov
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1. Benzylation | 3-Methyl-6-chlorouracil, Benzyl bromides | Tetrahydrofuran (THF), 25°C | Benzylated pyrimidine intermediates |
| 2. Morpholine Substitution | Benzylated pyrimidine intermediate, Morpholine | Triethylamine, K₂CO₃, Reflux | Final pyrimidine-morpholine hybrid |
The construction of morpholine-benzoate derivatives featuring thiazole (B1198619) or triazole rings requires specific heterocyclic chemistry techniques.
For triazole derivatives, a common method involves the condensation of ethoxycarbonylhydrazones with 2-morpholinoethanamine to produce 2-morpholine-4-ylethyl-3H-1,2,4-triazole-3-ones. tubitak.gov.tr This core structure can then be further functionalized. For example, conversion to an acetohydrazide derivative allows for subsequent reactions with isothiocyanates, leading to more complex triazole systems after cyclization. tubitak.gov.tr
For thiazole derivatives, morpholine-based thiazole analogues can be synthesized by reacting a morpholine-containing thiourea (B124793) or thioamide precursor with an α-haloketone, a classic Hantzsch thiazole synthesis approach. nih.gov Spectroscopic methods such as ¹H NMR and ¹³C NMR are used to confirm the structures, with characteristic signals for the morpholine and thiazole protons being key indicators of successful synthesis. nih.gov
Based on the available information, a detailed article on the computational chemistry and theoretical investigations of this compound cannot be generated.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested in the prompt. Creating such an article would require fabricating data, which would be scientifically inaccurate and misleading.
Computational Chemistry and Theoretical Investigations of Methyl 2 Morpholin 4 Ylbenzoate
Spectroscopic Property Prediction and Correlation with Experimental Data
Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (e.g., GIAO Method)
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for verifying molecular structures and understanding the electronic environment of nuclei. The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for these calculations. youtube.com This method computes the isotropic magnetic shielding tensors for each atom in a molecule. The chemical shift (δ) is then determined by comparing the calculated shielding value (σ) of a nucleus in the target molecule to the shielding value of a nucleus in a reference compound, typically Tetramethylsilane (TMS), using the formula: δ = σ_ref - σ_iso. youtube.com
The GIAO method, often implemented within density functional theory (DFT), has been successfully applied to various organic molecules. modgraph.co.uk For morpholine (B109124) derivatives, these calculations can predict the ¹H and ¹³C NMR spectra. For instance, in a study on morpholine-substituted tetrahydroquinoline derivatives, NMR characterization was a key part of the analysis, which computational studies complemented. mdpi.com While a specific GIAO calculation study for Methyl 2-morpholin-4-ylbenzoate is not prominently available in the reviewed literature, the methodology would follow a standard procedure. The process involves:
Optimizing the 3D geometry of the this compound molecule using a suitable level of theory (e.g., B3LYP functional) and basis set (e.g., 6-311++G(d,p)).
Performing an NMR shielding calculation on the optimized geometry using the GIAO keyword in a quantum chemistry software package like Gaussian. youtube.com
Performing the same calculation for the reference standard, TMS, using the identical level of theory and basis set.
Calculating the final chemical shifts for each carbon and proton by subtracting the calculated isotropic shielding values of the target molecule from those of TMS. youtube.com
The accuracy of these predictions allows for the direct comparison of theoretical data with experimental spectra, aiding in the definitive assignment of NMR signals, especially for complex structures. Dynamic NMR studies on other morpholine derivatives have also been used to determine energy barriers for conformational changes like ring inversion, a parameter that can also be investigated computationally. acs.org
Prediction of Intermolecular Interactions and Binding Modes
Computational methods are essential for predicting how a ligand like this compound might interact with biological targets. These predictions are crucial in fields like drug discovery for understanding the basis of molecular recognition. rsc.org
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. clinicsearchonline.org This method is instrumental in structure-based drug design. The process involves preparing the 3D structures of both the ligand (this compound) and the target macromolecule, often obtained from databases like the Protein Data Bank (PDB). clinicsearchonline.org Software like AutoDock is then used to explore various possible binding poses of the ligand within the active site of the protein, scoring each pose based on a force field that estimates the binding affinity. clinicsearchonline.org
Studies on molecules structurally similar to this compound highlight the utility of this approach. For example, morpholine-containing compounds have been investigated as inhibitors for various enzymes, including those relevant to cancer and CNS disorders. nih.govnih.gov In one study, a related morpholine compound, Morpholin-4-ium p-aminobenzoate (MPABA), was docked with the main protease of SARS-CoV-2 (PDB ID: 6LU7) to investigate its potential interactions. clinicsearchonline.org
For this compound, a typical docking study would identify key interactions between the ligand and amino acid residues in the protein's binding pocket. These interactions often include:
Hydrogen Bonds: The oxygen atoms of the morpholine ring and the ester group, as well as the morpholine nitrogen, could act as hydrogen bond acceptors or donors.
Hydrophobic Interactions: The phenyl ring and the aliphatic carbons of the morpholine ring can form favorable hydrophobic contacts with nonpolar residues like Leucine, Isoleucine, and Valine. nih.gov
π-Interactions: The aromatic phenyl ring can engage in π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) or CH-π interactions. nih.gov
The results of docking simulations are typically ranked by their predicted binding energy, with the lowest energy pose considered the most likely binding mode. These computational predictions provide a structural hypothesis for the molecule's biological activity that can be tested experimentally. mdpi.com
| Interaction Type | Potential Participating Groups on Ligand | Potential Interacting Protein Residues |
| Hydrogen Bonding | Morpholine Oxygen/Nitrogen, Ester Carbonyl Oxygen | Polar/Charged residues (e.g., Ser, Thr, Asn, Gln, Lys, Arg) |
| Hydrophobic Interactions | Phenyl Ring, Morpholine CH₂ groups | Nonpolar residues (e.g., Ala, Val, Leu, Ile, Phe) |
| π-π Stacking | Phenyl Ring | Aromatic residues (e.g., Phe, Tyr, Trp, His) |
Protein-Ligand Interaction Profiling (PLIP) Analysis
Following a molecular docking simulation, a more detailed analysis of the protein-ligand interactions is necessary to understand the binding mode comprehensively. The Protein-Ligand Interaction Profiler (PLIP) is a tool used to automatically detect and visualize the full spectrum of non-covalent interactions between a ligand and a protein from a 3D structure file (e.g., the output of a docking run). rsc.org
A PLIP analysis of a docked this compound-protein complex would generate a detailed 2D diagram and a list of all identified interactions. This goes beyond simple distance measurements and categorizes interactions based on geometry and atom types. The types of interactions identified by PLIP include:
Hydrogen Bonds
Hydrophobic Contacts
π-Stacking (both parallel and T-shaped)
π-Cation Interactions
Salt Bridges (if the ligand is ionized)
Halogen Bonds
Water Bridges (if water molecules are included in the binding site)
This profiling is crucial for understanding structure-activity relationships (SAR). For example, identifying a key hydrogen bond can inform chemists that modifying the corresponding functional group might drastically alter binding affinity. Similarly, observing that the phenyl ring fits snugly into a hydrophobic pocket suggests that substituents on the ring could either enhance or disrupt this favorable interaction. mdpi.com In studies of mTOR inhibitors, the inclusion of a morpholine moiety was found to significantly enhance potency, a finding that can be rationalized by detailed interaction analysis. nih.gov
Structure Activity Relationship Sar Studies of Methyl 2 Morpholin 4 Ylbenzoate Analogues
Elucidation of Essential Pharmacophoric Features
Pharmacophore modeling is a crucial tool in drug discovery that helps to identify the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For methyl 2-morpholin-4-ylbenzoate analogues, the key pharmacophoric features are primarily associated with the morpholine (B109124) ring, the benzoate (B1203000) core, and the ester group.
Influence of Substituents on the Benzoate Ring and Ester Group
Modification of the methyl ester group can also have a profound effect on activity. Altering the size of the alkyl group (e.g., from methyl to ethyl or isopropyl) can influence the compound's lipophilicity and steric interactions within the binding site. Complete replacement of the ester with other functional groups, such as an amide or a ketone, would fundamentally change the molecule's chemical nature and its potential interactions with a biological target.
The following table illustrates the hypothetical effect of different substituents on the benzoate ring on the biological activity of a lead compound.
| Substituent (R) | Position | Electronic Effect | Predicted Biological Activity (IC50, nM) |
| H | - | Neutral | 100 |
| 4-NO2 | para | Electron-withdrawing | 50 |
| 4-OCH3 | para | Electron-donating | 150 |
| 3-Cl | meta | Electron-withdrawing | 75 |
| 2-CH3 | ortho | Electron-donating (steric hindrance) | 200 |
This data is illustrative and intended to demonstrate potential SAR trends.
Impact of Conformational Flexibility
The ability of a molecule to adopt different spatial arrangements, known as conformational flexibility, is a key determinant of its biological activity. For this compound analogues, the rotatable bonds between the morpholine ring and the benzoate ring, as well as the bond connecting the ester group, allow for a range of possible conformations. The preferred conformation for binding to a biological target may not be the lowest energy conformation in solution. Therefore, understanding the conformational landscape of these analogues is crucial for drug design. A rigid molecule might fit perfectly into a specific binding site, leading to high potency, but it may also have difficulty adapting to slight variations in the target's structure. Conversely, a highly flexible molecule may be able to bind to multiple targets, potentially leading to off-target effects. The ideal level of conformational flexibility is a balance that allows for strong, selective binding to the desired target.
Steric and Electronic Effects on Biological Activities
The biological activity of this compound analogues is a direct consequence of the interplay between steric and electronic effects. Steric effects arise from the spatial arrangement of atoms within the molecule and how this influences its ability to fit into a binding site. Bulky substituents on either the morpholine or benzoate ring can create steric hindrance, preventing the molecule from adopting the optimal conformation for binding.
Design Principles for Optimized Analogues
The insights gained from SAR studies provide a roadmap for the design of optimized analogues with improved biological activity and pharmacokinetic profiles.
Modulating Lipophilicity and Polarity for Target Engagement
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter in drug design. It influences a molecule's ability to cross biological membranes and reach its target. For this compound analogues, the lipophilicity can be fine-tuned by introducing or modifying substituents. For example, adding alkyl or halogen substituents to the benzoate ring will generally increase lipophilicity, while adding hydroxyl or amino groups will decrease it.
The polarity of the molecule, which is related to the distribution of partial charges, also plays a key role in target engagement. Polar functional groups can form hydrogen bonds and other electrostatic interactions with the target protein, contributing to binding affinity. A well-designed analogue will have a balanced lipophilicity and polarity profile that allows for efficient transport to the target site and strong, specific binding.
The following table provides a hypothetical example of how modifications can affect lipophilicity (logP) and, consequently, biological activity.
| Analogue | Modification | Calculated logP | Predicted Biological Activity (IC50, nM) |
| Lead Compound | - | 2.5 | 100 |
| Analogue A | Addition of a 4-Cl group | 3.2 | 60 |
| Analogue B | Addition of a 4-OH group | 1.8 | 180 |
| Analogue C | Replacement of methyl ester with ethyl ester | 2.9 | 85 |
This data is illustrative and intended to demonstrate potential design principles.
By carefully considering the steric, electronic, and physicochemical properties of this compound and its analogues, medicinal chemists can rationally design new compounds with enhanced therapeutic potential.
Scaffold Hopping and Isosteric Replacements
In the quest for novel chemical entities with improved pharmacological profiles, medicinal chemists often employ strategies such as scaffold hopping and isosteric replacement. These approaches aim to modify the core structure of a lead compound or replace key functional groups to enhance properties like potency, selectivity, and metabolic stability, while retaining the desired biological activity. While specific research focusing exclusively on scaffold hopping and isosteric replacements of this compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on more complex molecules where the morpholine moiety is a critical pharmacophore, particularly in the context of kinase inhibitors.
The morpholine ring, a common motif in drug discovery, is often targeted for modification due to its potential metabolic liabilities. drughunter.com Several research groups have explored bioisosteric replacements for the morpholine group in various inhibitor classes, providing a strong basis for understanding how modifications to this part of a molecule like this compound could influence its activity.
One notable strategy involves the replacement of the morpholine ring with other cyclic ethers. For instance, in the development of mTOR kinase inhibitors, 3,6-dihydro-2H-pyran (DHP) and tetrahydro-2H-pyran (THP) have been investigated as isosteres for the morpholine moiety. nih.gov These replacements aim to introduce novel chemical space while preserving the key interactions of the original molecule. nih.gov
A particularly innovative isosteric replacement for the N-aryl morpholine motif was developed by scientists at GlaxoSmithKline. They demonstrated that cyclopropyl (B3062369) pyran (CPP) groups can act as effective isosteres for N-pyrimidyl morpholines. drughunter.com This is significant because the co-planarity of the morpholine ring with the N-aryl substituent, due to hyperconjugation, is often crucial for activity. drughunter.com While a simple tetrahydropyran (B127337) (THP) ring lacks this conformational preference, the introduction of a cyclopropane (B1198618) ring helps to mimic the conformation of the N-aryl morpholine. drughunter.compsu.edu
In a proof-of-concept study using mTOR inhibitors, the replacement of a methyl morpholine group with a CPP group resulted in a compound with comparable potency and lipophilic efficiency. drughunter.com Remarkably, this was achieved despite the removal of a nitrogen atom, and it also led to improved selectivity against the related kinase PI3Kσ. drughunter.com
| Compound | Structure | mTOR IC50 (nM) | PI3Kσ IC50 (nM) | Lipophilic Efficiency (LiPE) | Aqueous Solubility (μM) |
|---|---|---|---|---|---|
| Methyl Morpholine Inhibitor | [Structure of methyl morpholine mTOR inhibitor] | 1.2 | 3.5 | 5.8 | >100 |
| Cyclopropyl Pyran (CPP) Isostere | [Structure of CPP mTOR inhibitor] | 1.5 | >1000 | 5.7 | >100 |
Another approach to modifying the morpholine scaffold involves the use of spirocyclic systems. Spiro-building blocks containing small rings like oxetane (B1205548) and azetidine (B1206935) have been proposed as bioisosteres for morpholine and piperazine, respectively. tcichemicals.com These rigid structures can offer advantages in terms of metabolic stability and provide specific vectors for substituent placement. nih.gov For example, the replacement of a cyclobutyl amine with an oxetane in a series of protein kinase Cθ (PKCθ) inhibitors led to reduced hERG liability and maintained potency. nih.gov
While the direct application of scaffold hopping to this compound remains an area for further exploration, the principles derived from related inhibitor classes provide a clear roadmap. A scaffold hopping strategy could involve replacing the entire phenyl-morpholine core with a completely different heterocyclic system that maintains the key pharmacophoric features. Such strategies have been successfully applied in the discovery of novel PI3K inhibitors, starting from a known lead compound and generating new chemical series with good potency and oral bioavailability. nih.gov
The replacement of the aminobenzoate portion of this compound also presents opportunities for isosteric modification. For example, various five-membered heterocycles are established bioisosteres for the amide bond. acs.org In the development of casein kinase 2 (CSNK2) inhibitors, a 1,2,4-triazole (B32235) was successfully used to replace an acetamide (B32628) group, resulting in improved potency. acs.org
The following table summarizes various potential isosteric replacements for the morpholine moiety based on published research in related fields.
| Original Moiety | Isosteric Replacement | Rationale/Observed Advantages | Reference Compound Class |
|---|---|---|---|
| Morpholine | Tetrahydropyran (THP) | Exploration of novel chemical space, potential for altered physicochemical properties. | mTOR Kinase Inhibitors nih.gov |
| N-Aryl Morpholine | Cyclopropyl Pyran (CPP) | Mimics co-planar conformation, can improve selectivity and maintain potency. | mTOR Kinase Inhibitors drughunter.com |
| Morpholine | Oxetane | Reduces basicity and lipophilicity, can improve metabolic stability and reduce off-target effects (e.g., hERG). | PKCθ Inhibitors nih.gov |
| Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | Rigid scaffold, offers different substituent vectors. | General Drug Design tcichemicals.com |
Lack of Publicly Available Research on this compound for Specified Applications
Extensive searches of scientific literature, patent databases, and chemical probe repositories have revealed a significant lack of specific, publicly available information regarding the chemical compound This compound in the context of its use as a chemical probe, a lead compound for advanced chemical biology studies, or for the investigation of uncharacterized protein families such as bromodomains.
Therefore, it is not possible to construct a scientifically accurate and informative article that adheres to the requested outline focusing on the following applications of this compound:
Applications As Chemical Probes and Research Tools
Investigation of Biological Functions of Uncharacterized Protein Families (e.g., Bromodomains)
Without any research findings to report, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy.
This lack of information suggests that research into the specific biological activities and applications of Methyl 2-morpholin-4-ylbenzoate, as outlined, may be limited, not yet published, or non-existent in the public domain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
